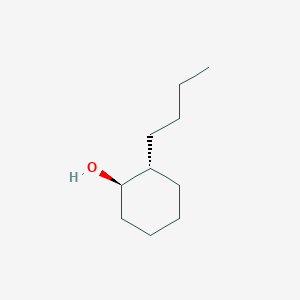

(1R,2R)-2-Butylcyclohexan-1-ol

Descripción

BenchChem offers high-quality (1R,2R)-2-Butylcyclohexan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1R,2R)-2-Butylcyclohexan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

Número CAS |

35242-05-8 |

|---|---|

Fórmula molecular |

C10H20O |

Peso molecular |

156.26 g/mol |

Nombre IUPAC |

(1R,2R)-2-butylcyclohexan-1-ol |

InChI |

InChI=1S/C10H20O/c1-2-3-6-9-7-4-5-8-10(9)11/h9-11H,2-8H2,1H3/t9-,10-/m1/s1 |

Clave InChI |

LVDALGYBEFALAP-NXEZZACHSA-N |

SMILES |

CCCCC1CCCCC1O |

SMILES isomérico |

CCCC[C@@H]1CCCC[C@H]1O |

SMILES canónico |

CCCCC1CCCCC1O |

Origen del producto |

United States |

Stereochemical and Conformational Analysis of trans-2-Butylcyclohexanol Enantiomers: A Technical Guide

Executive Summary

In the development of chiral pharmaceuticals and advanced fragrance scaffolds, the precise spatial arrangement of molecules dictates their biological and olfactory receptor binding affinities. The trans-2-butylcyclohexanol system—encompassing both the (1R,2R) and (1S,2S) enantiomers—serves as a quintessential model for understanding steric control in six-membered rings[1]. This whitepaper provides an in-depth mechanistic analysis of its conformational thermodynamics, followed by field-proven, self-validating analytical protocols for enantiomeric differentiation.

Thermodynamic Drivers of Conformational States

To understand the behavior of trans-2-butylcyclohexanol, we must first analyze the thermodynamic equilibrium of its chair conformations. In a 1,2-trans-disubstituted cyclohexane, the substituents must occupy either a diequatorial (e,e) or diaxial (a,a) geometry.

The causality behind the preferred conformation lies in the minimization of 1,3-diaxial interactions. The energetic penalty for placing a substituent in the axial position is quantified by its A-value[2]. Because A-values are additive in systems lacking severe vicinal gauche interactions, we can predict the global energy minimum by comparing the sum of the A-values for the competing states[3][4].

Data Presentation: Thermodynamic Parameters

Table 1: Thermodynamic A-Values for Relevant Substituents

| Substituent | A-Value (kcal/mol) | Steric Impact | Reference |

|---|---|---|---|

| -OH (Hydroxyl) | 0.87 - 0.94 | Low / Moderate | [2],[5] |

| -n-Butyl | ~1.70 | High | [2] |

| -tert-Butyl | 4.90 - 5.00 | Extreme (Conformational Lock) |[2],[5] |

For trans-2-butylcyclohexanol, the diaxial (a,a) state forces both the hydroxyl and the bulky butyl group into axial positions. Using the values from Table 1, the (a,a) state is destabilized by approximately +2.6 kcal/mol (for an n-butyl group) to +5.9 kcal/mol (for a tert-butyl group) relative to the (e,e) state[2][5]. Consequently, the diequatorial conformation is overwhelmingly favored, acting as a rigid scaffold for downstream analysis.

Conformational equilibrium of trans-2-butylcyclohexanol strongly favoring the diequatorial state.

Causality in Enantiomeric Differentiation

In an achiral environment, the (1R,2R) and (1S,2S) enantiomers of trans-2-butylcyclohexanol possess identical scalar properties and identical (e,e) conformational equilibria. However, biological targets are inherently chiral. To analyze these enantiomers, we must introduce a chiral environment that converts their symmetrical relationship into an asymmetrical one.

We achieve this through two primary mechanisms:

-

Covalent Derivatization: Reacting the enantiomers with a chiral auxiliary (e.g., Mosher's acid chloride) to form diastereomers, which exhibit distinct NMR chemical shifts.

-

Transient Complexation: Passing the racemate through a chiral stationary phase in Gas Chromatography (GC), where transient diastereomeric interactions cause differential retention times.

The rigid (e,e) conformation is the critical causal factor that makes Mosher's ester analysis reliable. If the ring were rapidly flipping, the time-averaged NMR signals would obscure the anisotropic shielding effects of the Mosher's phenyl group. The bulky butyl group acts as a "conformational anchor," locking the geometry and ensuring the shielding cone consistently affects the same protons.

Self-Validating Analytical Protocols

As a Senior Application Scientist, I mandate that analytical workflows must be self-validating. The following protocols incorporate internal checks to ensure data integrity.

Protocol 1: NMR Conformational Validation via Mosher's Ester

This protocol determines the absolute configuration while simultaneously validating the chair conformation using the Karplus relationship[5].

Table 2: Expected ¹H NMR Coupling Constants (³J) for Cyclohexane[5]

| Coupling Type | Dihedral Angle | Typical ³J (Hz) |

|---|---|---|

| Axial-Axial (ax-ax) | ~180° | 8 - 13 |

| Axial-Equatorial (ax-eq) | ~60° | 2 - 5 |

| Equatorial-Equatorial (eq-eq) | ~60° | 2 - 5 |

Step-by-Step Methodology:

-

Sample Preparation: Dissolve 10 mg of the trans-2-butylcyclohexanol enantiomeric mixture in 0.5 mL of anhydrous CDCl₃.

-

Derivatization: Add 3 equivalents of anhydrous pyridine and 1.5 equivalents of (R)-(-)-MTPA-Cl (Mosher's acid chloride). Stir at room temperature for 2 hours to ensure complete acylation.

-

Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire a high-resolution 1D ¹H NMR spectrum (≥400 MHz).

-

Self-Validation (The Internal Check): Locate the carbinyl proton (H1) signal, which will shift downfield to ~4.5–5.0 ppm due to the esterification. Extract the vicinal coupling constants (³J).

-

Causality of Validation: If the molecule is in the expected (e,e) conformation, the H1 and H2 protons must both be axial. According to Table 2, an axial-axial relationship dictates a large ³J coupling of 8–13 Hz[5]. Observing this large coupling validates that the bulky MTPA group has not distorted the ring out of its diequatorial state, thereby confirming that the subsequent stereochemical assignment is based on a stable, known geometry.

-

Protocol 2: Chiral GC-FID for Enantiomeric Excess (ee) Determination

Step-by-Step Methodology:

-

Column Selection: Install a capillary column coated with a chiral stationary phase (e.g., derivatized β-cyclodextrin).

-

Method Parameters: Set the injector to 250°C and the Flame Ionization Detector (FID) to 250°C. Utilize an isothermal oven program (e.g., 120°C) to maximize the resolution (Rs) between the enantiomers.

-

Injection: Inject 1 µL of a 1 mg/mL analyte solution in hexane using a 50:1 split ratio.

-

Data Analysis: The (1R,2R) and (1S,2S) enantiomers will elute at different times due to the ΔΔG of their transient inclusion complexes within the cyclodextrin cavity. Calculate the enantiomeric excess (ee) by integrating the peak areas: ee (%) = |(Area R,R - Area S,S)| / (Area R,R + Area S,S) × 100.

Analytical workflow for the stereochemical and conformational validation of enantiomers.

Conclusion

The conformational analysis of trans-2-butylcyclohexanol enantiomers demonstrates the profound impact of steric bulk on molecular geometry. By leveraging the high A-value of the butyl group, researchers can utilize the resulting diequatorial conformational lock to execute highly reliable, self-validating analytical techniques. Understanding the causality between 3D conformation and analytical output is paramount for ensuring rigorous quality control in pharmaceutical and fragrance development.

References

-

Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values" Master Organic Chemistry URL:[Link]

-

TRANS-2-TERT-BUTYLCYCLOHEXANOL – Ingredient Information COSMILE Europe URL:[Link]

-

Cyclohexane Chair Conformation Stability: Which One Is Lower Energy? Master Organic Chemistry URL:[Link]

-

A value - Conformational Analysis Wikipedia URL:[Link]

Sources

Mass Spectrometry Fragmentation Pathways of (1R,2R)-2-Butylcyclohexan-1-ol: A Technical Guide for Structural Elucidation

Executive Summary

(1R,2R)-2-butylcyclohexan-1-ol (commonly known as trans-2-butylcyclohexanol) is a volatile organic compound (VOC) of significant analytical interest. It has been identified as a critical metabolic biomarker in exhaled breath for airway diseases such as asthma[1], an indicator of fungal development in agricultural storage[2], and a key intermediate in the biomimetic synthesis of complex natural products[3]. Accurate structural elucidation of this molecule from complex biological matrices relies heavily on Electron Ionization Mass Spectrometry (EI-MS). This whitepaper provides an in-depth mechanistic analysis of its gas-phase fragmentation pathways—governed by its specific stereochemistry—and outlines a field-proven, self-validating analytical protocol for its detection.

Structural Dynamics and Ionization Principles

The molecule (1R,2R)-2-butylcyclohexan-1-ol consists of a cyclohexane ring with a hydroxyl group at C1 and a butyl chain at C2. The (1R,2R) stereochemical designation indicates a trans relationship between the two substituents. In its most thermodynamically stable chair conformation, both the bulky butyl group and the hydroxyl group occupy equatorial positions (diequatorial).

Under standard 70 eV Electron Ionization (EI), a high-energy electron bombards the molecule, ejecting an electron primarily from the non-bonding lone pair of the oxygen atom. This generates a radical molecular ion ([M]⁺•) with an exact mass of m/z 156[3]. Because aliphatic alcohols are highly prone to rapid fragmentation to stabilize the positive charge, the molecular ion peak is often weak or entirely absent in the final mass spectrum[4].

Mechanistic Fragmentation Pathways

The fragmentation of substituted cyclohexanols is driven by the thermodynamic imperative to stabilize the positive charge and unpaired electron. The two primary degradation routes are alpha-cleavage and dehydration[4].

Pathway A: Dehydration (Loss of H₂O)

The loss of a water molecule (18 Da) from the molecular ion yields an alkene radical cation at m/z 138. In simple cyclic alcohols, this often proceeds via an E2-like 1,2-elimination, which strictly requires a trans-diaxial arrangement of the leaving hydroxyl group and a beta-hydrogen[4].

Causality Insight: Because the stable conformer of (1R,2R)-2-butylcyclohexan-1-ol is diequatorial, a high-energy ring flip to the diaxial conformer is required to achieve the necessary anti-periplanar geometry for 1,2-elimination. Consequently, dehydration in the mass spectrometer frequently bypasses this stereochemical bottleneck by undergoing remote hydrogen abstraction (1,3- or 1,4-elimination), forming the m/z 138 fragment without requiring the unfavorable axial positioning of the bulky butyl group.

Pathway B: Alpha-Cleavage and Alkyl Loss

Alpha-cleavage involves breaking a carbon-carbon bond adjacent to the hydroxyl-bearing carbon[4]. In 2-butylcyclohexanol, cleavage of the C1-C2 bond is highly favored because it relieves steric strain between the adjacent substituents.

-

The C1-C2 bond breaks, placing a radical on C2 (stabilized by the inductive effect of the butyl group) and an oxonium cation at C1.

-

This distonic radical cation rapidly expels the butyl radical (•C₄H₉, 57 Da).

-

The resulting even-electron oxonium ion is detected as a highly stable fragment at m/z 99 ([C₆H₁₁O]⁺).

Pathway C: Deep Fragmentation and Base Peak Formation

Further degradation of the m/z 99 fragment via the subsequent loss of water yields a cyclohexenyl cation at m/z 81. Additionally, complex ring cleavage and McLafferty-type rearrangements—characteristic of cyclohexanols—often result in a base peak at m/z 57[5]. In the specific case of 2-butylcyclohexanol, m/z 57 represents either the stable butyl cation ([C₄H₉]⁺) or a rearranged oxonium fragment ([C₃H₅O]⁺)[5].

Key EI-MS fragmentation pathways of (1R,2R)-2-butylcyclohexan-1-ol.

Quantitative Spectral Data

The following table summarizes the key diagnostic ions for (1R,2R)-2-butylcyclohexan-1-ol, providing a foundational reference for spectral matching and deconvolution in metabolomic software.

| m/z Value | Relative Intensity | Ion Assignment | Mechanistic Origin |

| 156 | Low / Absent | [C₁₀H₂₀O]⁺• | Molecular Ion (M⁺•) |

| 138 | Low | [C₁₀H₁₈]⁺• | Loss of H₂O (Dehydration) |

| 99 | Significant | [C₆H₁₁O]⁺ | Alpha-cleavage and loss of •C₄H₉ |

| 81 | Significant | [C₆H₉]⁺ | Sequential loss of H₂O and •C₄H₉ |

| 57 | Base Peak (100%) | [C₄H₉]⁺ or [C₃H₅O]⁺ | Deep fragmentation / Ring rearrangement |

Self-Validating Experimental Protocol

To ensure high analytical trustworthiness (E-E-A-T) when detecting 2-butylcyclohexanol in complex biological or environmental matrices[1][2], the following step-by-step GC-MS methodology incorporates strict internal validation mechanisms.

Systemic Trustworthiness: By incorporating deuterated internal standards prior to extraction, the analyst can continuously monitor and correct for matrix effects and fiber degradation. Pre- and post-sequence System Suitability Tests (SST) ensure that any absence of the analyte is a true negative rather than a result of instrument sensitivity drift.

Step 1: Sample Preparation and Extraction

-

Internal Standardization: Spike the raw sample (e.g., breath condensate or grain headspace) with an isotopically labeled internal standard (e.g., Cyclohexanol-d11) to control for extraction efficiency.

-

Extraction: Perform Solid-Phase Microextraction (SPME) using a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber exposed to the sample headspace for 30 minutes at 40°C.

Step 2: Gas Chromatography (GC) Separation

-

Desorption: Desorb the SPME fiber in the GC inlet at 250°C for 3 minutes in splitless mode.

-

Column Selection: Utilize a non-polar capillary column (e.g., HP-5MS, 30 m × 0.25 mm × 0.25 µm).

-

Oven Program: Set the initial temperature to 40°C (hold 2 min), ramp at 5°C/min to 150°C, then ramp at 15°C/min to 280°C (hold 5 min). This specific gradient ensures baseline resolution between the trans and cis isomers of 2-butylcyclohexanol.

Step 3: Mass Spectrometry (MS) Acquisition

-

Ionization: Operate the mass spectrometer in Electron Ionization (EI) mode at 70 eV[5].

-

Temperatures: Set the ion source temperature to 230°C and the quadrupole to 150°C.

-

Scan Parameters: Acquire data in full scan mode (m/z 35 to 300) to capture both the subtle molecular ion (m/z 156) and the dominant lower mass fragments (m/z 57).

Step 4: Data Deconvolution and Validation

-

Processing: Process the raw data using deconvolution software (e.g., AMDIS) to separate co-eluting matrix peaks.

-

Spectral Matching: Validate the identity of (1R,2R)-2-butylcyclohexan-1-ol by comparing the experimental fragmentation pattern against the NIST Mass Spectral Library, requiring a reverse match factor >850.

-

SST Verification: Run a blank fiber and a known standard mix before and after the sample sequence to rule out carryover.

Standard GC-MS experimental workflow for volatile organic compound analysis.

References

-

13.8: Mass Spectrometry of Some Common Functional Groups Chemistry LibreTexts URL: [Link]

-

A systematic review of the diagnostic accuracy of volatile organic compounds in airways diseases and their relation to markers of type-2 inflammation ERS Open Research URL: [Link]

-

Are VOCS an efficient way to detect fungal development in maize grains? ResearchGate URL: [Link]

-

Biomimetic Syntheses of Analogs of Hongoquercin A and B by Late-Stage Derivatization ACS Publications (The Journal of Organic Chemistry) URL:[Link]

Sources

The Stereochemical and Physicochemical Landscape of Chiral 2-Alkylcyclohexanols: An In-Depth Technical Guide

Executive Summary

Chiral 2-alkylcyclohexanols represent a foundational class of cyclic monoterpenoid alcohols with profound implications in asymmetric organic synthesis and neuropharmacology. Ranging from simple derivatives like 2-methylcyclohexanol to complex natural products like menthol (2-isopropyl-5-methylcyclohexanol), these compounds serve as highly effective chiral auxiliaries and potent biological signaling agents. This whitepaper dissects the stereochemical architecture, physicochemical behavior, and receptor-mediated signaling pathways of 2-alkylcyclohexanols, providing drug development professionals with actionable, field-proven protocols for their synthesis and isolation.

Stereochemical Architecture and Conformational Causality

The spatial geometry of 2-alkylcyclohexanols is dictated by the presence of multiple stereogenic centers. For example, contains two chiral centers (C1 and C2), yielding 22=4 possible stereoisomers: a pair of cis enantiomers and a pair of trans enantiomers[1]. , possessing three stereocenters, yields eight distinct stereoisomers, with (1R,2S,5R)-(-)-menthol being the most biologically active[2].

The thermodynamic stability of these isomers is governed by cyclohexane chair conformations. To minimize steric strain—specifically 1,3-diaxial interactions—the bulkier alkyl substituent preferentially occupies the equatorial position[3]. In 2-methylcyclohexanol, computational analyses reveal that the energetic penalty for an axial methyl group is approximately 0.9 kcal/mol, aligning precisely with its established A-value of 1.74 kcal/mol[3]. This conformational causality explains why the trans diequatorial isomer is generally the most thermodynamically stable form.

Physicochemical Properties

The physical properties of 2-alkylcyclohexanol stereoisomers are a direct consequence of their spatial configurations. (e.g., boiling point, melting point) in achiral environments[4]. Conversely, diastereomers (such as the cis and trans forms) possess different spatial distances between their atoms. This structural variance leads to distinct internal energies, dipole moments, and intermolecular packing forces, allowing diastereomers to be separated via conventional physical methods like fractional distillation or chromatography[3],[5].

Table 1: Physicochemical Properties of Selected 2-Alkylcyclohexanols

| Compound | Stereoisomer(s) | Melting Point (°C) | Boiling Point (°C) | Density (g/mL) |

| Menthol | (1R,2S,5R)-(-)-Menthol | 42 – 45 | 212 – 214.6 | 0.890 |

| Menthol | (+)-Neomenthol | -22 | 212 | ~0.890 |

| 2-Methylcyclohexanol | cis + trans mixture | -21 | 163 – 166 | 0.930 |

Data synthesized from established chemical inventories and literature[2],[6],.

Biological Activity and Drug Development: The TRPM8 Pathway

In drug development, 2-alkylcyclohexanols are critical neuropharmacological targets. Menthol is the archetypal agonist for, a Ca²⁺-permeable non-selective cation channel expressed in peripheral sensory neurons[7].

Mechanistic Causality: Menthol binds directly to the TRPM8 channel, lowering its thermal activation threshold and inducing a conformational shift that opens the pore[8]. This triggers an influx of Ca²⁺ and Na⁺ ions, causing membrane depolarization and generating an action potential perceived as a cooling or analgesic sensation[9]. Desensitization Loop: The sustained Ca²⁺ influx activates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂). Because TRPM8 requires PIP₂ to remain active, this depletion forces rapid channel desensitization—a vital self-regulating feedback loop in pain management therapies[7].

Figure 1: TRPM8 activation by menthol and subsequent calcium-dependent desensitization pathway.

Experimental Protocols: Synthesis and Validation

To ensure scientific integrity, the following protocols represent self-validating systems for the synthesis and characterization of 2-alkylcyclohexanols.

Protocol 1: Biocatalytic Stereoselective Reduction

Alcohol dehydrogenases (ADHs) offer unparalleled enantio- and diastereoselectivity. reduces 2-alkylcyclohexanones to yield predominantly trans-2-alkylcyclohexanols[10].

Step-by-Step Methodology:

-

Substrate Preparation: Dissolve 10 mmol of 2-methylcyclohexanone in a minimal volume of ethanol to ensure substrate bioavailability.

-

Buffer Optimization (Critical Causality): Prepare a 50 mM Tris-HCl buffer (pH 7.5). Maintaining this specific pH is critical to suppress unwanted enolization and epimerization of the ketone, which would otherwise increase cis-alcohol formation[10].

-

Enzymatic Reaction: Add HLADH and the cofactor NADH to the buffered solution. Due to Prelog's stereopreference, the enzyme's active site architecture forces hydride delivery exclusively from the re face of the prochiral ketone.

-

Incubation & Quenching: Incubate at 30 °C for exactly 12 hours. Minimizing reaction time is essential to prevent the accumulation of the minor cis-isomer (kept <4%)[10]. Quench the reaction with ethyl acetate.

-

Extraction: Extract the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Figure 2: Biocatalytic stereoselective reduction of 2-alkylcyclohexanones using ADH.

Protocol 2: Chromatographic Separation and Melting Point Validation

Because diastereomers possess different dipole moments, thin-layer chromatography (TLC) and melting point depression serve as a self-validating closed-loop system for stereochemical purity[4].

Step-by-Step Methodology:

-

TLC Profiling: Spot the crude mixture alongside pure cis and trans reference standards on a silica gel plate. Elute using a hexane:ethyl acetate (8:2) solvent system. The difference in dipole moments causes the diastereomers to resolve into distinct Rf values.

-

Column Chromatography: Scale up the separation using flash silica gel chromatography with the optimized solvent system to isolate the pure trans enantiomeric pair.

-

Melting Point Validation: For solid derivatives like menthol, determine the melting point of the isolated fraction. A sharp melting point matching the literature value (e.g., 42–45 °C for (-)-menthol) confirms diastereomeric purity[6]. As a final validation, mixing the sample with a known opposite enantiomer will result in a noticeable melting point depression, physically proving the chiral identity[4].

References

-

Title: Menthol | Chemical Structure and Physical Properties Source: KÜRE Encyclopedia URL: [Link]

-

Title: Stereoisomers Source: Schrödinger URL: [Link]

-

Title: Conformational Analysis of 2-Methylcyclohexanol Source: UC Santa Barbara URL: [Link]

-

Title: An Engaging Illustration of the Physical Differences among Menthol Stereoisomers Source: Journal of Chemical Education (ACS) URL: [Link]

-

Title: Stereochemistry - Diastereoisomers Source: Stereoelectronics URL: [Link]

-

Title: Menthol Source: Wikipedia URL: [Link]

-

Title: Enzymes in organic synthesis. 28. Reinvestigation of the horse liver alcohol dehydrogenase-catalyzed reductions of 2-alkylcyclohexanones Source: Canadian Science Publishing URL: [Link]

-

Title: TRPM8 Activation by Menthol, Icilin, and Cold Is Differentially Modulated by Intracellular pH Source: Journal of Neuroscience URL: [Link]

-

Title: Regulation of TRPM8 channel activity Source: National Institutes of Health (PMC) URL: [Link]

Sources

- 1. learn.schrodinger.com [learn.schrodinger.com]

- 2. Menthol | KÜRE Encyclopedia [kureansiklopedi.com]

- 3. PC GAMESS Tutorial: Dehydration Reaction, Part 4 [people.chem.ucsb.edu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. stereoelectronics.org [stereoelectronics.org]

- 6. Menthol - Wikipedia [en.wikipedia.org]

- 7. Regulation of TRPM8 channel activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jneurosci.org [jneurosci.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. cdnsciencepub.com [cdnsciencepub.com]

Application of (1R,2R)-2-Butylcyclohexan-1-ol as a Chiral Auxiliary: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Harnessing Steric Hindrance for Asymmetric Control

In the field of asymmetric synthesis, the use of chiral auxiliaries is a foundational strategy for the stereocontrolled construction of complex molecules.[1][] A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation, leading to the formation of a new stereocenter with a high degree of stereoselectivity.[3] After the desired transformation, the auxiliary is removed and can ideally be recovered for reuse.[1][4]

This guide focuses on the application of (1R,2R)-2-butylcyclohexan-1-ol, a chiral auxiliary whose stereochemical control is predicated on the conformational rigidity of its cyclohexane backbone and the steric influence of its butyl substituent. While not as extensively documented as other auxiliaries, its structural motifs are analogous to well-established systems like trans-2-phenyl-1-cyclohexanol, suggesting its potential utility in a range of asymmetric transformations.[1] This document serves as a comprehensive "proof-of-concept" guide, extrapolating from the principles of related chiral auxiliaries to provide detailed application notes and protocols for researchers exploring new tools in asymmetric synthesis.

The core principle behind the efficacy of (1R,2R)-2-butylcyclohexan-1-ol lies in its ability to create a sterically demanding environment around a reactive center. The bulky butyl group, held in a fixed spatial orientation by the cyclohexane ring, effectively shields one face of a prochiral substrate attached to the hydroxyl group. This steric hindrance directs the approach of an incoming reagent to the less hindered face, thereby inducing a high degree of diastereoselectivity.

Mechanism of Stereochemical Induction: A Model for the Asymmetric Diels-Alder Reaction

The Diels-Alder reaction, a powerful C-C bond-forming reaction that can create up to four new stereocenters, is an excellent platform to illustrate the mode of action of (1R,2R)-2-butylcyclohexan-1-ol.[5][6][7] When this chiral auxiliary is esterified with a prochiral dienophile, such as acryloyl chloride, the resulting acrylate is conformationally biased.

The bulky butyl group on the cyclohexane ring is expected to orient itself equatorially to minimize steric strain. This, in turn, forces the acrylate moiety to adopt a conformation that minimizes its interaction with the butyl group. In the presence of a Lewis acid, which coordinates to the carbonyl oxygen of the acrylate, the dienophile is activated for cycloaddition. The Lewis acid also helps to lock the conformation of the dienophile.

As the diene, for example, cyclopentadiene, approaches the dienophile, the sterically demanding butyl group on the chiral auxiliary effectively blocks one of the two faces of the dienophile. Consequently, the diene preferentially adds to the less hindered face, leading to the formation of one diastereomer in excess. The following diagram illustrates this proposed mechanism of stereocontrol.

Caption: Proposed workflow for an asymmetric Diels-Alder reaction using (1R,2R)-2-butylcyclohexan-1-ol.

Experimental Protocols

The following protocols are provided as a starting point for the application of (1R,2R)-2-butylcyclohexan-1-ol in asymmetric synthesis. Optimization of reaction conditions may be necessary for different substrates.

Protocol 1: Synthesis of the Chiral Acrylate Dienophile

This protocol describes the esterification of (1R,2R)-2-butylcyclohexan-1-ol with acryloyl chloride.

Materials:

-

(1R,2R)-2-Butylcyclohexan-1-ol (1.0 eq)

-

Acryloyl chloride (1.2 eq)

-

Triethylamine (1.5 eq)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve (1R,2R)-2-butylcyclohexan-1-ol in anhydrous DCM in a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add triethylamine to the solution, followed by the dropwise addition of acryloyl chloride.

-

Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the pure chiral acrylate dienophile.

Protocol 2: Asymmetric Diels-Alder Reaction with Cyclopentadiene

This protocol details the Lewis acid-catalyzed cycloaddition of the chiral acrylate with cyclopentadiene.

Materials:

-

Chiral acrylate dienophile (from Protocol 1) (1.0 eq)

-

Freshly cracked cyclopentadiene (3.0 eq)

-

Diethylaluminum chloride (Et₂AlCl) (1.1 eq, as a 1.0 M solution in hexanes)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous Rochelle's salt solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve the chiral acrylate dienophile in anhydrous DCM in a flame-dried, round-bottom flask under an inert atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add the diethylaluminum chloride solution dropwise.

-

Stir the mixture at -78 °C for 30 minutes.

-

Add freshly cracked cyclopentadiene dropwise to the reaction mixture.

-

Continue stirring at -78 °C for 4-6 hours, monitoring the reaction by TLC.

-

Upon completion, quench the reaction at -78 °C by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Allow the mixture to warm to room temperature and add saturated aqueous Rochelle's salt solution. Stir vigorously for 1 hour until the biphasic mixture becomes clear.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the diastereomerically enriched cycloadduct. The diastereomeric ratio can be determined by ¹H NMR spectroscopy or chiral HPLC analysis of the corresponding carboxylic acid after auxiliary removal.

Data Presentation: Expected Performance

The following table summarizes the anticipated results for the asymmetric Diels-Alder reaction based on the performance of structurally similar chiral auxiliaries. Actual results may vary and require optimization.

| Diene | Dienophile | Lewis Acid | Temp (°C) | Yield (%) (Predicted) | Diastereomeric Excess (de, %) (Predicted) |

| Cyclopentadiene | Acrylate of (1R,2R)-2-butylcyclohexan-1-ol | Et₂AlCl | -78 | 85-95 | >90 |

| Cyclopentadiene | Crotonate of (1R,2R)-2-butylcyclohexan-1-ol | Et₂AlCl | -78 | 80-90 | >92 |

| Isoprene | Acrylate of (1R,2R)-2-butylcyclohexan-1-ol | Et₂AlCl | -78 | 75-85 | >85 |

Visualization of the Experimental Workflow

The following diagram provides a visual representation of the key steps in the experimental protocol for the asymmetric Diels-Alder reaction.

Sources

- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 3. york.ac.uk [york.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 6. ASYMMETRIC DIELS-ALDER REACTION : CIS-1-ARYLSULFONAMIDO-2-INDANOLS AS HIGHLY EFFECTIVE CHIRAL AUXILIARIES - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Asymmetric Diels–Alder chemistry based on a new chiral auxiliary for 1-hydroxy substituted dienes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Technical Support Center: Troubleshooting Low Yield in 2-Butylcyclohexanone Asymmetric Reduction

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers and drug development professionals through the complexities of synthesizing chiral building blocks. The asymmetric reduction of 2-butylcyclohexanone to stereodefined 2-butylcyclohexanol is a critical transformation in pharmaceutical and fragrance synthesis[1]. However, this reaction is notoriously prone to stalled yields and poor enantioselectivity due to the thermodynamic and kinetic barriers introduced by the bulky α -alkyl group[2].

This guide deconstructs the mechanistic bottlenecks of this reaction, providing field-proven, self-validating solutions for both biocatalytic and chemocatalytic workflows.

Mechanistic Pathway: Dynamic Kinetic Resolution (DKR)

To troubleshoot stalled yields, we must first understand the reaction's kinetic landscape. 2-Butylcyclohexanone possesses an acidic α -proton, allowing the (R) and (S) enantiomers to interconvert via an achiral enol intermediate[3]. When coupled with a highly selective catalyst (like a Ketoreductase), this enables Dynamic Kinetic Resolution (DKR), theoretically allowing a 100% yield of a single stereoisomer from a racemic starting material[4].

Fig 1: Dynamic Kinetic Resolution (DKR) pathway for 2-butylcyclohexanone asymmetric reduction.

Frequently Asked Questions & Troubleshooting Guide

Q1: My biocatalytic reduction (KRED) stalls at exactly 45–50% yield despite high enzyme loading. What is the root cause? Causality: You are experiencing a kinetic resolution limit. If your Ketoreductase (KRED) is highly enantioselective for the (R)-enantiomer, it will rapidly consume it. If the remaining (S)-enantiomer does not epimerize back to the (R)-form, the reaction physically cannot exceed a 50% yield[3],[4]. Solution: You must accelerate the epimerization rate so that kepimerization≫kreduction .

-

Action: Increase the reaction pH from 7.0 to 8.0–8.5 using a phosphate or Tris buffer. The mild base catalyzes the enolization required for DKR.

-

Self-Validation Check: Run a control reaction with the racemic ketone and an inactive (heat-denatured) enzyme at your chosen pH. Monitor via chiral GC; if the optical rotation drops to zero rapidly, your epimerization conditions are sufficient.

Q2: I am using a Ru-TsDPEN catalyst for Asymmetric Transfer Hydrogenation (ATH), but my yields are <20% and diastereoselectivity (cis/trans ratio) is poor. Why? Causality: The 2-butyl group introduces severe steric hindrance adjacent to the carbonyl[5]. In standard Noyori-type ATH, this bulky alkyl chain clashes with the η6 -arene ligand or the diamine backbone during the highly ordered six-membered transition state, drastically slowing the hydride transfer and reducing stereocontrol. Solution:

-

Action 1: Switch your hydrogen donor from isopropanol to a Formic Acid/Triethylamine (TEAF) azeotrope (5:2 ratio). Unlike isopropanol, which establishes a thermodynamic equilibrium, the decomposition of formic acid into CO₂ renders the reduction irreversible, driving the sterically hindered reaction forward.

-

Action 2: Utilize a tethered Ru-complex with a more open chiral pocket to accommodate the α -alkyl substitution[2].

Q3: My biocatalytic reaction shows complete consumption of the cofactor (NADPH), but the ketone is only partially reduced. How do I fix the recycling system? Causality: KREDs require stoichiometric NAD(P)H. If you are using isopropanol and an Alcohol Dehydrogenase (ADH) for cofactor recycling, the accumulation of acetone can push the equilibrium backward, stalling the forward reduction of your target ketone. Solution: Switch to a Glucose/Glucose Dehydrogenase (GDH) recycling system. The oxidation of glucose to gluconolactone (which spontaneously hydrolyzes to gluconic acid) is thermodynamically irreversible, ensuring a constant supply of NADPH and driving the ketone reduction to >99% conversion[6].

Quantitative Data Summary: Biocatalysis vs. Chemocatalysis

When optimizing your workflow, use the following benchmark parameters to determine if your reaction is performing within expected thermodynamic limits.

| Parameter | Biocatalytic DKR (KRED/GDH) | Chemocatalytic ATH (Ru-Noyori) |

| Catalyst Loading | 1–5 wt% (Enzyme) | 0.1–1.0 mol% (Ru) |

| Temperature | 30–40 °C (Limits thermal denaturation) | 40–60 °C (Overcomes steric barriers) |

| pH Requirement | 7.5–8.5 (Critical for DKR epimerization) | N/A (Organic solvent/TEAF) |

| Typical Yield | >95% (If DKR is successful) | 60–80% (Sterically limited) |

| Diastereomeric Excess (de) | >99% (cis or trans, enzyme dependent) | 85–95% |

| Enantiomeric Excess (ee) | >99% | 90–98% |

Self-Validating Experimental Protocol: Optimized Biocatalytic DKR

This protocol integrates built-in validation steps to ensure both reduction and epimerization are occurring at the correct rates.

Reagents:

-

Racemic 2-butylcyclohexanone (100 mM)

-

Ketoreductase (KRED) engineered for bulky ketones (20 mg/mL)

-

Glucose Dehydrogenase (GDH) (5 mg/mL)

-

NADP+ (1 mM)

-

D-Glucose (150 mM)

-

Potassium Phosphate Buffer (100 mM, pH 8.0)

Step-by-Step Methodology:

-

Buffer Preparation & pH Calibration: Prepare 50 mL of 100 mM Potassium Phosphate buffer. Adjust strictly to pH 8.0 using 1M NaOH. Causality Note: A pH below 7.5 will stall the DKR; a pH above 8.5 risks enzyme denaturation.

-

Cofactor & Enzyme Initialization: Dissolve NADP+, D-Glucose, GDH, and KRED into the buffer. Stir gently at 30 °C for 10 minutes to ensure complete dissolution and cofactor activation.

-

Substrate Addition: Add racemic 2-butylcyclohexanone (100 mM final concentration). If the substrate is highly insoluble, add 5–10% v/v DMSO or IPA as a co-solvent to improve mass transfer.

-

In-Process Validation (t = 2 hours): Extract a 50 µL aliquot, extract with ethyl acetate, and analyze via chiral GC.

-

Validation Check: If the ee of the unreacted ketone is >20%, your epimerization is too slow. Adjust the pH by +0.3 units or marginally increase the temperature to 35 °C.

-

-

Reaction Monitoring: Maintain the reaction at 30 °C with constant stirring (500 rpm). The pH will drop as glucose is oxidized to gluconic acid. Use an autotitrator with 1M NaOH to maintain pH 8.0 strictly.

-

Workup: Once conversion exceeds 95% (typically 12–24 hours), extract the aqueous layer three times with methyl tert-butyl ether (MTBE). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the chiral 2-butylcyclohexanol.

References

- Title: (1R,2R)-2-Butylcyclohexan-1-ol - Benchchem: Asymmetric Reduction of 2-Butylcyclohexanone (B1265551)

- Source: researchgate.

- Title: MECHANISMS OF PHOTOREDUCTIONS AND HYDROGENOLYSIS (Stereochemistry of 4-2-butylcyclohexanone reduction)

- Source: acs.

- Title: Modern Carbonyl Olefination: Methods And Applications (Dynamic Kinetic Resolution)

- Title: (R)-(-)-2-Aminobutane|Chiral Auxiliary (Dynamic Kinetic Resolution Principles)

Sources

Technical Support Center: Optimizing Lipase-Catalyzed Esterification of (1R,2R)-2-Butylcyclohexan-1-ol

Welcome to the Biocatalysis Technical Support Center. This guide is engineered for researchers and drug development professionals optimizing the enzymatic esterification of bulky, chiral secondary alcohols.

The substrate , (1R,2R)-2-butylcyclohexan-1-ol , presents a unique biocatalytic challenge. While its (1R) configuration theoretically aligns with the fast-reacting preference of most lipases (following the Kazlauskas rule), the adjacent (2R)-butyl group introduces severe steric hindrance that disrupts the standard Ping-Pong Bi-Bi catalytic mechanism.

Below, you will find targeted troubleshooting guides, mechanistic rationale, and field-validated protocols to optimize your yield and reaction kinetics.

Part 1: Troubleshooting Guide & FAQs

Q1: Why is the esterification of (1R,2R)-2-butylcyclohexan-1-ol sluggish even though it has the preferred (1R) configuration? Causality: The issue is purely steric, not stereoelectronic. In the active site of wild-type Candida antarctica lipase B (CALB), the substrate must orient its substituents into specific binding pockets. The "medium" binding pocket of CALB is structurally restricted and typically cannot accommodate substituents larger than an ethyl group [1]. The bulky C2-butyl group clashes with the active site wall, preventing the formation of the tetrahedral intermediate. Solution: Do not force the reaction with higher temperatures, which will only denature the wild-type enzyme. Instead, switch the biocatalyst to Candida rugosa lipase (CRL), which possesses a wider binding cleft, or utilize engineered CALB variants (such as the W104A mutant). The W104A mutation significantly expands the stereoselectivity pocket, drastically improving the thermodynamic binding parameters for bulky alkyl secondary alcohols [2].

Q2: My enzyme completely loses activity after 12 hours. How can I stabilize the biocatalyst for the extended reaction times required by this hindered substrate? Causality: If you are using vinyl acetate as your acyl donor, you are inadvertently poisoning your catalyst. The transesterification of vinyl acetate releases vinyl alcohol, which immediately tautomerizes into acetaldehyde. Over extended reaction times, this highly electrophilic acetaldehyde forms irreversible Schiff bases with the primary amines of surface lysine residues on the lipase, leading to rapid deactivation. Solution: Switch your acyl donor to isopropenyl acetate . The leaving group for this donor is isopropenyl alcohol, which tautomerizes into benign acetone—a byproduct that does not covalently modify the enzyme. Alternatively, using longer-chain donors like vinyl hexanoate increases the hydrophobicity of the microenvironment, which can accelerate the reaction rate [3].

Q3: What is the optimal solvent system to maximize conversion without compromising the enzyme's structural integrity? Causality: Lipases are interfacially activated enzymes that rely on a microscopic hydration shell to maintain their active, "open-lid" conformation. Hydrophilic solvents (Log P < 2) strip this essential water layer away, causing the enzyme to rigidify and deactivate. Solution: Employ strictly hydrophobic solvents with a Log P > 2.5, such as isooctane or n-hexane [3]. These solvents perfectly dissolve the highly lipophilic 2-butylcyclohexan-1-ol while leaving the enzyme's hydration shell intact.

Part 2: Mechanistic Workflows & Logic

Caption: Troubleshooting logic tree for optimizing lipase-catalyzed esterification of bulky sec-alcohols.

Caption: Ping-Pong Bi-Bi mechanism for lipase-catalyzed esterification of (1R,2R)-2-butylcyclohexan-1-ol.

Part 3: Data Presentation & Optimization Parameters

The following table summarizes the quantitative shifts required to move from a sub-optimal baseline to a fully optimized, self-validating esterification system.

| Reaction Parameter | Sub-Optimal Baseline | Optimized Protocol | Mechanistic Rationale |

| Biocatalyst | Wild-type CALB | CALB W104A or CRL | Expanded stereoselectivity pocket accommodates the C2-butyl group [2]. |

| Acyl Donor | Vinyl Acetate (3 eq) | Isopropenyl Acetate (5 eq) | Prevents lysine-Schiff base formation; acetone byproduct is harmless. |

| Solvent System | THF or Acetonitrile | Isooctane or n-Hexane | High Log P (>2.5) preserves the enzyme's essential hydration shell[3]. |

| Water Activity ( aw ) | Uncontrolled | aw = 0.11 - 0.22 | Prevents product hydrolysis while maintaining enzyme flexibility. |

| Temperature | 30 °C | 45 °C - 50 °C | Increases kinetic energy to overcome the high activation energy of bulky substrates. |

Part 4: Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system. By utilizing an internal standard and pre-equilibrating water activity, you eliminate false negatives caused by evaporation or enzyme desiccation.

Step 1: Water Activity ( aw ) Equilibration

-

Pre-equilibrate the immobilized enzyme (e.g., CALB W104A, 50 mg) and the solvent (isooctane, 5 mL) in separate vapor-tight containers over a saturated aqueous solution of LiCl ( aw≈0.11 ) for 24 hours at room temperature.

Step 2: Reaction Assembly

-

In a 10 mL screw-capped glass vial, dissolve 50 mM of (1R,2R)-2-butylcyclohexan-1-ol in the pre-equilibrated isooctane.

-

Add 250 mM of isopropenyl acetate (5 molar equivalents).

-

Add 10 mM of n-decane to the mixture. (Self-Validation Step: n-decane acts as an inert internal standard for GC-FID analysis to accurately track conversion rates regardless of solvent evaporation).

-

Initiate the reaction by adding the pre-equilibrated immobilized enzyme (50 mg).

Step 3: Incubation and Monitoring

-

Place the vial in an orbital thermoshaker set to 45 °C and 250 rpm.

-

At intervals of 2h, 6h, 12h, and 24h, withdraw 50 µL aliquots.

-

Dilute the aliquots with 450 µL of isooctane, centrifuge at 10,000 rpm for 2 minutes to remove any suspended enzyme particles, and transfer the supernatant to a GC vial.

-

Analyze via GC-FID equipped with a chiral capillary column (e.g., CP-Chirasil-Dex CB) to monitor the disappearance of the alcohol peak relative to the n-decane internal standard.

Step 4: Workup and Isolation

-

Once the reaction reaches >95% conversion, terminate the process by vacuum filtration through a sintered glass funnel to recover the immobilized enzyme. (The enzyme can be washed with cold isooctane and stored for reuse).

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the isooctane and acetone byproduct, yielding the esterified (1R,2R)-2-butylcyclohexyl acetate.

Part 5: References

-

Park, K., Kim, S., Park, J., Joe, S., Min, B., Oh, J., Song, J., Park, S. Y., Park, S., & Lee, H. (2016). "Structural and Experimental Evidence for the Enantiomeric Recognition toward a Bulky sec-Alcohol by Candida antarctica Lipase B." ACS Catalysis, 6(11), 7458-7465. URL: [Link]

-

Vallin, M., Syrén, P.-O., & Hult, K. (2010). "Mutant lipase-catalyzed kinetic resolution of bulky phenyl alkyl sec-alcohols: a thermodynamic analysis of enantioselectivity." ChemBioChem, 11(3), 411-416. URL: [Link]

-

Ferreira, H. V., Rocha, L. C., Severino, R. P., & Porto, A. L. M. (2012). "Syntheses of Enantiopure Aliphatic Secondary Alcohols and Acetates by Bioresolution with Lipase B from Candida antarctica." Molecules, 17(8), 8955-8967. URL: [Link]

minimizing side reactions during the oxidation of (1R,2R)-2-butylcyclohexan-1-ol

Welcome to the technical support center for the oxidation of (1R,2R)-2-butylcyclohexan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you minimize side reactions and optimize your synthesis of the target ketone, (1R,2R)-2-butylcyclohexan-1-one.

Troubleshooting Guide: Minimizing Side Reactions

This section addresses specific issues that may arise during the oxidation of (1R,2R)-2-butylcyclohexan-1-ol, providing probable causes and actionable solutions based on established chemical principles.

Issue 1: Incomplete Conversion of the Starting Alcohol

Symptom: TLC or GC-MS analysis shows a significant amount of unreacted (1R,2R)-2-butylcyclohexan-1-ol remaining in the reaction mixture.

Probable Causes & Solutions:

-

Insufficient Oxidant: The stoichiometry of the oxidizing agent is critical. A slight excess is often required to drive the reaction to completion.

-

Solution: Carefully calculate the molar equivalents of your chosen oxidant. For many common oxidants like PCC or those used in Swern and Dess-Martin oxidations, 1.1 to 1.5 equivalents are typically recommended.[1][2] Ensure the oxidant is of high purity and has been stored correctly to prevent degradation.

-

-

Low Reaction Temperature (for certain methods): Some oxidation reactions, particularly those that are kinetically controlled, require a specific temperature to proceed at an adequate rate.

-

Solution: For Swern-type oxidations, while the initial activation of DMSO is performed at very low temperatures (-78 °C), allowing the reaction to slowly warm after the addition of the alcohol can be necessary.[3][4][5] Monitor the reaction progress by TLC. For other oxidations, ensure the reaction is maintained at the recommended temperature.

-

-

Poor Reagent Quality: Degradation of the oxidizing agent or the presence of inhibitors can significantly slow down or halt the reaction.

Issue 2: Formation of an Unidentified, More Polar Byproduct

Symptom: A new spot appears on the TLC plate with a lower Rf value than the starting alcohol, indicating a more polar compound.

Probable Cause & Solution:

-

Over-oxidation (if using a primary alcohol contaminant or a strong, non-selective oxidant): While secondary alcohols are generally resistant to over-oxidation to carboxylic acids under mild conditions, strong oxidants in the presence of water can cleave the ring or oxidize other positions.[8][9]

-

Solution: This is less likely with a secondary alcohol like 2-butylcyclohexanol. However, if your starting material is contaminated with a primary alcohol, it could be oxidized to a carboxylic acid.[10] Ensure the purity of your starting material. If using a strong oxidant like chromic acid, ensure the reaction conditions are strictly anhydrous to prevent side reactions.[1][11] Milder, more selective methods like Swern or Dess-Martin oxidation are generally preferred to avoid such issues.[4][6]

-

Issue 3: Formation of a Less Polar, Non-Ketone Byproduct

Symptom: GC-MS or NMR analysis reveals the presence of a byproduct that is less polar than the desired ketone and lacks the characteristic carbonyl peak.

Probable Causes & Solutions:

-

Elimination to form an Alkene: Under acidic conditions or with certain oxidants, dehydration of the alcohol to form an alkene can compete with oxidation. The likely products would be 1-butylcyclohex-1-ene and 2-butylcyclohex-1-ene.

-

Solution: Avoid strongly acidic conditions if possible. If using an acid-catalyzed oxidation, use the minimum effective amount of acid and keep the temperature as low as possible. Alternatively, switch to a non-acidic oxidation method like Dess-Martin periodinane (DMP) or a Swern oxidation, which are performed under neutral or basic conditions, respectively.[6][7]

-

-

Formation of a Thioacetal (Swern Oxidation Specific): If the reaction temperature during a Swern oxidation is not kept sufficiently low (around -78 °C), a side reaction can occur leading to the formation of a mixed thioacetal.[5]

-

Solution: Maintain a strict temperature control throughout the addition of reagents and the initial phase of the reaction. Use a cryostat or a well-insulated dry ice/acetone bath.

-

Issue 4: Epimerization at the C2 Position

Symptom: You observe the formation of the diastereomeric ketone, (1R,2S)-2-butylcyclohexan-1-one, which may be difficult to separate from the desired product.

Probable Cause & Solution:

-

Enolization under Basic or Acidic Conditions: The ketone product can undergo enolization, which can lead to epimerization at the alpha-carbon (C2). This is more likely to occur during workup or purification if strong acids or bases are used.

-

Solution: Use a mild workup procedure. Neutralize the reaction mixture carefully and avoid prolonged exposure to acidic or basic conditions. When performing chromatography, consider using a buffer in the eluent system if necessary. For instance, a small amount of triethylamine can be added to the silica gel slurry to prevent isomerization on the column.

-

Workflow for Troubleshooting Side Reactions

Caption: Troubleshooting flowchart for side reactions.

Frequently Asked Questions (FAQs)

Q1: Which oxidizing agent is best for (1R,2R)-2-butylcyclohexan-1-ol to minimize side reactions?

A: For substrates like (1R,2R)-2-butylcyclohexan-1-ol, mild and selective oxidizing agents are highly recommended. The two most common and effective choices are:

-

Swern Oxidation: This method uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by the addition of a hindered base like triethylamine.[3][4] It is known for its high yields and compatibility with a wide range of functional groups. The main drawbacks are the need for very low temperatures (-78 °C) and the production of volatile and malodorous dimethyl sulfide.[4][5]

-

Dess-Martin Periodinane (DMP) Oxidation: This method employs a hypervalent iodine reagent, is experimentally simple to perform at room temperature, and generally gives high yields of the ketone.[6][7][12] It avoids the use of toxic chromium reagents and the harsh conditions of some other methods.

Both methods are excellent choices for this transformation. The selection may depend on the scale of the reaction, available equipment, and tolerance for the respective byproducts.

Q2: Can I use a chromium-based oxidant like PCC?

A: Pyridinium chlorochromate (PCC) can be used to oxidize secondary alcohols to ketones.[1][2][11] However, there are several considerations:

-

Toxicity: Chromium-based reagents are toxic and generate hazardous waste, making them less desirable from an environmental and safety perspective.

-

Acidity: PCC is acidic and can potentially cause elimination side reactions to form alkenes, especially if the reaction is heated.

-

Workup: The workup for PCC reactions can be complicated by the formation of a tar-like chromium residue.[11]

While PCC is a viable option, modern methods like Swern and DMP oxidations are generally preferred due to their milder conditions, higher selectivity, and more environmentally benign nature.[9][13]

Q3: How does the stereochemistry of the starting alcohol affect the oxidation?

A: The (1R,2R) stereochemistry of 2-butylcyclohexan-1-ol means the butyl group and the hydroxyl group are trans to each other. In the most stable chair conformation, the bulky butyl group will occupy an equatorial position, forcing the hydroxyl group into an axial position. Some studies suggest that axial alcohols can react faster than their equatorial counterparts in certain oxidation reactions due to reduced steric hindrance to the approach of the oxidant.[14][15] However, for most modern, highly reactive oxidants like those used in Swern and DMP oxidations, the difference in rate is often negligible and high yields are expected for both epimers. The key is that the oxidation itself does not affect the stereocenter at C1.

Reaction Pathways: Desired Oxidation and Key Side Reactions

Caption: Oxidation and potential side reaction pathways.

Recommended Experimental Protocol: Dess-Martin Oxidation

This protocol provides a reliable method for the oxidation of (1R,2R)-2-butylcyclohexan-1-ol to the corresponding ketone with minimal side reactions.

Materials & Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equivalents |

| (1R,2R)-2-butylcyclohexan-1-ol | 156.27 | 1.00 g | 6.40 | 1.0 |

| Dess-Martin Periodinane (DMP) | 424.14 | 3.26 g | 7.68 | 1.2 |

| Dichloromethane (DCM), anhydrous | - | 30 mL | - | - |

| Saturated aq. NaHCO₃ | - | 20 mL | - | - |

| Sodium thiosulfate (Na₂S₂O₃) | 158.11 | ~2 g | - | - |

| Anhydrous MgSO₄ | - | - | - | - |

Procedure:

-

Reaction Setup: To a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, add (1R,2R)-2-butylcyclohexan-1-ol (1.00 g, 6.40 mmol).

-

Dissolution: Add anhydrous dichloromethane (30 mL) and stir until the alcohol is fully dissolved.

-

Addition of DMP: In one portion, add Dess-Martin Periodinane (3.26 g, 7.68 mmol) to the stirred solution at room temperature. The mixture may become slightly cloudy.

-

Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) every 30 minutes (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete within 1-3 hours.

-

Quenching: Once the starting material is consumed as indicated by TLC, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (20 mL) containing sodium thiosulfate (~2 g). Stir vigorously for 10-15 minutes until the solid dissolves and the organic layer becomes clear.

-

Workup:

-

Transfer the mixture to a separatory funnel.

-

Separate the organic layer.

-

Extract the aqueous layer with dichloromethane (2 x 15 mL).

-

Combine the organic layers.

-

Wash the combined organic layers with saturated aqueous NaHCO₃ (20 mL) and then with brine (20 mL).

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The crude product is often of high purity. If further purification is required, it can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

References

- Vertex AI Search. (2021).

- Vertex AI Search. (2021).

- NSF PAR. Chemoselective Aerobic Oxidation of Alcohols Utilizing a Vanadium(V)

- Chemistry Hall. (2021).

- Organic Chemistry Portal.

- ACS Publications. (2000). Chemoselective C−H Oxidation of Alcohols to Carbonyl Compounds with Iodosobenzene Catalyzed by (Salen)chromium Complex | The Journal of Organic Chemistry.

- ACS Publications. (2013). Chemoselective Oxidation of Secondary Alcohols Using a Ruthenium Phenylindenyl Complex | Organometallics.

- Organic Chemistry Portal. (2019).

- Chemistry LibreTexts. (2023).

- ACS Publications. (2010).

- ACS Publications. (2010).

- Chemistry Steps. (2020). Dess–Martin periodinane (DMP)

- Master Organic Chemistry. (2011).

- Alfa Chemistry.

- Vaia. For example, 2 -tert-butylcyclohexanol gives 2-tert-butylcyclohexanone. If axial - OH groups are generally more reactive than their equatorial isomers, which do you think reacts faster, the cis isomer of 2 -.

- Chemistry LibreTexts. (2024). 17.

- Chad's Prep®.

- YouTube. (2025).

- YouTube. (2020). Dess-Martin Oxidation Mechanism, Alcohol To Aldehyde | Organic Chemistry.

- YouTube. (2021). Oxidation of Alcohols | Chromic Acid vs PCC | 12.8 Organic Chemistry.

- Save My Exams. (2026). Oxidation of Alcohols | DP IB Chemistry Revision Notes 2023.

- Chemistry Steps. (2022).

- Saskoer. 12.7. Oxidation of Alcohols via Elimination – Introduction to Organic Chemistry.

- Homework.Study.com. Alcohols undergo an oxidation reaction to yield carbonyl compounds on treatment with CrO_3. For example, 2-tert-butylcyclohexanol gives 2-tert-butylcyclohexanone.

- Chemistry Steps. (2024).

- Chemistry LibreTexts. (2024). 17.

- Master Organic Chemistry. (2015).

- Organic Syntheses Procedure. trans-4-t-BUTYLCYCLOHEXANOL.

- Organic Syntheses Procedure. cis-4-tert-BUTYLCYCLOHEXANOL.

- ACS Publications. (2018). Oxidation of 4-tert-Butylcyclohexanol with Swimming Pool Bleach.

- University of Colorado Boulder.

- Testbook. (2025).

- PubMed. (2010). Selective oxidation of cyclohexanol and 2-cyclohexen-1-ol on O/Au(111): the effect of molecular structure.

- Google Patents.

- ResearchGate. (2015). Does anyone know the best way to distill off cyclohexanone from TDI-prepolymer to apply self-healing microcapsule?.

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. PCC Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]

- 3. The Swern Oxidation: Mechanism and Features - Chemistry Hall [chemistryhall.com]

- 4. Swern Oxidation [organic-chemistry.org]

- 5. glaserr.missouri.edu [glaserr.missouri.edu]

- 6. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Oxidation with Chromic Acid and PCC - Chad's Prep® [chadsprep.com]

- 9. Alcohol Oxidation Mechanisms and Practice Problems - Chemistry Steps [chemistrysteps.com]

- 10. savemyexams.com [savemyexams.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. m.youtube.com [m.youtube.com]

- 13. par.nsf.gov [par.nsf.gov]

- 14. vaia.com [vaia.com]

- 15. homework.study.com [homework.study.com]

comparing enzymatic vs chemical synthesis yields of (1R,2R)-2-butylcyclohexan-1-ol

An in-depth technical analysis for researchers and drug development professionals comparing the synthetic efficiencies, mechanistic causalities, and operational workflows of chemical versus biocatalytic pathways for the production of (1R,2R)-2-butylcyclohexan-1-ol.

Executive Summary

(1R,2R)-2-Butylcyclohexan-1-ol is a critical chiral building block utilized in the synthesis of advanced pharmaceutical intermediates and specialized fragrance compounds 1. Achieving high enantiomeric purity and mass yield for this specific stereoisomer presents a classic challenge in organic synthesis. Historically, production relied on organometallic chemical synthesis followed by kinetic resolution—a process inherently limited by a 50% maximum theoretical yield. Today, biocatalytic approaches utilizing engineered Alcohol Dehydrogenases (ADHs) have revolutionized this workflow, enabling near-quantitative yields through Dynamic Kinetic Resolution (DKR).

Mechanistic Causality & Synthetic Strategies

The Chemical Pathway: Lewis Acid Activation and the Resolution Bottleneck

The traditional chemical route begins with the alkylation of cyclohexene oxide. If an organolithium reagent (such as n-butyllithium) is used directly, it acts predominantly as a strong base, abstracting a proton and leading to an undesired E2 elimination product (cyclohex-2-en-1-ol).

The Causality of Activation: To alter this reaction pathway, a Lewis acid—specifically boron trifluoride etherate (BF₃·Et₂O)—must be introduced. The BF₃ coordinates with the epoxide oxygen, significantly weakening the C–O bond. This electronic activation shifts the reaction trajectory, allowing the n-butyl carbanion to perform a regioselective Sₙ2-like nucleophilic attack. This cleanly prevents elimination and yields racemic trans-2-butylcyclohexanol in an excellent 97% chemical yield 2.

The Yield Bottleneck: Obtaining the enantiopure (1R,2R) isomer requires a subsequent kinetic resolution step (e.g., enantioselective acylation using Candida antarctica Lipase B). Because the starting material is a 1:1 mixture of enantiomers, the absolute maximum theoretical yield of the desired (1R,2R) alcohol is strictly capped at 50%.

The Enzymatic Pathway: Dynamic Kinetic Resolution (DKR)

The biocatalytic approach utilizes the asymmetric reduction of racemic 2-butylcyclohexanone using an engineered ADH.

The Causality of Quantitative Yield: The high yield is driven by the stereocenter at the alpha-carbon (C2) of the ketone. Under slightly basic aqueous conditions (pH 7.5–8.0), the alpha-proton is sufficiently acidic to allow rapid, spontaneous enolization. This continuous racemization of the unreacted ketone substrate enables Dynamic Kinetic Resolution (DKR). Simultaneously, the ADH enzyme's highly specific chiral binding pocket dictates facial selectivity. It exclusively binds one enantiomer of the rapidly interconverting ketone and transfers a hydride from the NAD(P)H cofactor to a single face of the carbonyl 3. Because the "undesired" ketone enantiomer continuously converts into the "desired" one in situ, the 50% yield barrier is broken, allowing theoretical conversions of 100%.

Pathway Visualization

Workflow comparing chemical resolution vs. biocatalytic reduction for (1R,2R)-2-butylcyclohexan-1-ol.

Quantitative Yield & Performance Comparison

| Metric | Chemical Synthesis + Resolution | Enzymatic Synthesis (ADH + DKR) |

| Starting Material | Cyclohexene Oxide | Racemic 2-Butylcyclohexanone |

| Key Reagents | n-BuLi, BF₃·Et₂O, CAL-B Lipase | ADH, NADP⁺, Glucose Dehydrogenase |

| Theoretical Yield | 50% (due to resolution cap) | 100% (due to DKR) |

| Practical Isolated Yield | 40 – 45% | 90 – 94% |

| Enantiomeric Excess (ee) | > 95% (highly dependent on conversion) | > 99% (enzyme pocket controlled) |

| Step Count | 2 Steps (Synthesis + Resolution) | 1 Step (Direct Asymmetric Reduction) |

| Environmental Factor (E-factor) | High (Organometallic waste, solvents) | Low (Aqueous buffer, biodegradable) |

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following methodologies are designed as self-validating systems, utilizing in-process analytical telemetry to confirm reaction causality before proceeding to workup.

Protocol A: Chemical Synthesis & Lipase Resolution

-

Epoxide Ring Opening: Purge a dry flask with Argon. Add cyclohexene oxide (1.0 eq) in anhydrous THF and cool to -78°C. Dropwise, add BF₃·Et₂O (1.1 eq). Stir for 15 minutes to allow Lewis acid-epoxide coordination.

-

Alkylation: Slowly inject n-butyllithium (1.1 eq, 2.5 M in hexanes).

-

In-Process Validation (GC-FID): After 2 hours, pull a 50 µL aliquot, quench in saturated NH₄Cl, and extract with EtOAc. Analyze via GC-FID. The reaction is self-validated as complete only when the cyclohexene oxide peak completely disappears, confirming the Sₙ2 substitution is finished. Quench the main reactor with NH₄Cl and isolate the racemic trans-2-butylcyclohexanol.

-

Kinetic Resolution: Dissolve the racemic alcohol in MTBE. Add vinyl acetate (3.0 eq) and immobilized Candida antarctica Lipase B (CAL-B).

-

In-Process Validation (Chiral GC): Monitor the reaction continuously via Chiral GC. The system validates itself by tracking the enantiomeric excess of the remaining (1R,2R)-alcohol. The reaction must be filtered to remove the enzyme the moment conversion hits exactly 50%. Allowing it to proceed further will result in the undesired acylation of the target (1R,2R) enantiomer, degrading the final ee.

Protocol B: Enzymatic Reduction via DKR

-

Biocatalytic Setup: In a jacketed reactor at 30°C, add 100 mM potassium phosphate buffer (pH 7.5). Suspend racemic 2-butylcyclohexanone (1.0 eq, 500 mM concentration).

-

Cofactor Recycling System: Add D-glucose (1.5 eq), NADP⁺ (0.001 eq), Glucose Dehydrogenase (GDH), and the engineered (1R,2R)-selective ADH.

-

Self-Validating pH-Stat Monitoring: As GDH oxidizes glucose to gluconic acid to regenerate the NADPH consumed by the ADH, the pH of the system naturally drops. Use an automated pH-stat titrator loaded with 1.0 M NaOH to maintain the pH at exactly 7.5.

-

Causality Check: The volume of NaOH dispensed is directly, stoichiometrically proportional to ketone conversion. When the NaOH consumption curve plateaus at the theoretical molar equivalent of the starting ketone, the reaction has definitively reached 100% conversion. No external sampling is required to validate completion.

-

-

Isolation: Extract the aqueous layer with ethyl acetate (3x). Dry over MgSO₄ and concentrate in vacuo to yield pure (1R,2R)-2-butylcyclohexan-1-ol.

References

-

The Reactivity of Potassium Carbanions with Epoxides ScholarWorks@UTEP[Link]

-

Enzymes in organic synthesis. 28. Reinvestigation of the horse liver alcohol dehydrogenase-catalyzed reductions of 2-alkylcyclohexanones Canadian Science Publishing[Link]

-

(1R,2R)-2-Butylcyclohexan-1-ol | C10H20O PubChem (National Institutes of Health) [Link]

Sources

(1R,2R)-2-Butylcyclohexan-1-ol proper disposal procedures

As a Senior Application Scientist overseeing chemical logistics and laboratory safety, I approach chemical disposal not merely as a regulatory hurdle, but as a critical extension of the experimental workflow. Handling (1R,2R)-2-Butylcyclohexan-1-ol (a specific stereoisomer of 2-butylcyclohexanol) requires a nuanced understanding of its physicochemical properties.

Because this compound is a lipophilic, cyclic aliphatic alcohol, it presents specific environmental and operational challenges. It cannot be poured down the drain, nor can it be mixed indiscriminately with other organic waste. The following guide provides a field-proven, self-validating system for the safe handling, segregation, and disposal of this compound.

Physicochemical Profiling & Causality

To design a safe disposal protocol, we must first understand the molecular behavior of the chemical. The physical properties of (1R,2R)-2-Butylcyclohexan-1-ol dictate our choice of personal protective equipment (PPE), storage containers, and ultimate destruction methods.

Table 1: Quantitative Safety & Physical Data

| Property | Value | Operational & Safety Implication |

|---|---|---|

| CAS Number | 36159-49-6 | Primary identifier for SDS tracking and regulatory compliance 1[1]. |

| Molecular Formula | C₁₀H₂₀O | High carbon-to-oxygen ratio makes it an excellent candidate for energy recovery via incineration 2[2]. |

| Boiling Point | ~535 K (262 °C) | Low volatility at room temperature reduces acute inhalation risks, but heating generates hazardous aerosols 3[3]. |

| LogP (Octanol/Water) | 2.728 | Highly lipophilic. It will readily penetrate skin barriers and bioaccumulate in aquatic ecosystems if improperly disposed of3[3]. |

| Hazards | Skin Irrit. 2, Eye Dam. 1 | Causes severe eye damage and skin irritation; necessitates strict barrier protection 1[1]. |

Causality Check: Why do we prohibit drain disposal? The LogP of 2.728 indicates that this chemical will not dissolve in municipal wastewater. Instead, it will partition into organic sludge, potentially disrupting the biological treatment processes at municipal facilities and violating EPA clean water standards 2[2].

Operational Safety & Handling Protocol

Before generating waste, standard operational procedures must be established to protect the researcher.

Step-by-Step Handling Methodology:

-

Engineering Controls: Conduct all transfers inside a certified chemical fume hood. Causality: While the boiling point is high, mechanical agitation or localized heating during reactions can aerosolize the compound, leading to respiratory irritation (STOT SE 3) 1[1].

-

Barrier Protection (PPE): Don splash-proof chemical goggles, a standard lab coat, and standard nitrile gloves. Causality: The compound is classified as Eye Dam. 1; accidental splashing can cause irreversible corneal damage 1[1].

-

Transfer Mechanism: Use glass pipettes or chemically resistant PTFE tubing for liquid transfer. Avoid low-density plastics which may swell or degrade upon prolonged contact with cyclic alcohols.

-

Validation Step: After handling, inspect gloves for any swelling or discoloration. If observed, immediately remove gloves, wash hands with soap and water, and don a fresh pair.

Waste Segregation & Storage Workflow

Improper waste segregation is the leading cause of inflated disposal costs and laboratory safety incidents. (1R,2R)-2-Butylcyclohexan-1-ol must be strictly managed as Non-Halogenated Organic Waste .

Step-by-Step Segregation Methodology:

-

Characterize the Waste Stream: Ensure the waste contains only (1R,2R)-2-Butylcyclohexan-1-ol and compatible non-halogenated solvents (e.g., ethanol, acetone, hexane).

-

Causality: Mixing this with halogenated solvents (like dichloromethane) alters the RCRA waste profile. Halogenated waste requires specialized acid-gas scrubbers during incineration, which increases disposal costs by up to 300%.

-

-

Container Selection: Use a high-density polyethylene (HDPE) carboy or a glass waste bottle. Ensure the container has a tightly sealing, leak-proof cap.

-

Labeling: Immediately affix a hazardous waste label. Mark the contents as "Non-Halogenated Organic Waste" and check the boxes for "Combustible" and "Toxic/Irritant".

-

Secondary Containment & Storage: Place the waste container inside a secondary containment tray within a grounded flammables cabinet.

-

Validation Step: Perform a visual phase check before sealing the drum. The waste should appear as a single organic phase. If an aqueous layer is present, it indicates improper segregation (water contamination), which must be noted on the waste manifest.

Final Disposal & Incineration Procedure

According to the U.S. Environmental Protection Agency (EPA), the preferred and most environmentally sound disposal method for bulk aliphatic alcohols and cyclohexanol derivatives is high-temperature incineration2[2].

Step-by-Step Disposal Methodology:

-

Manifesting: Coordinate with your Environmental Health and Safety (EHS) department to generate a uniform hazardous waste manifest.

-

TSDF Transfer: The waste is handed over to an EPA-certified Treatment, Storage, and Disposal Facility (TSDF).

-

Thermal Oxidation (Incineration): The TSDF will blend the (1R,2R)-2-Butylcyclohexan-1-ol waste with other high-BTU organic liquids.

-

Causality: Because the molecule (C₁₀H₂₀O) is rich in carbon and hydrogen, it acts as an excellent fuel source. At temperatures exceeding 1,000 °C, the compound undergoes complete thermal oxidation, breaking down entirely into carbon dioxide (CO₂) and water vapor (H₂O), leaving zero toxic residue 2[2].

-

-

Validation Step: Obtain and file the Certificate of Destruction (COD) from the TSDF to close the chain of custody and validate regulatory compliance.

Figure 1: End-to-end waste segregation and disposal workflow for 2-Butylcyclohexanol.

Emergency Spill Response Protocol

In the event of an accidental release, swift containment is necessary to prevent slip hazards, surface damage, and vapor accumulation.

Step-by-Step Spill Cleanup Methodology:

-

Isolate the Area: Evacuate non-essential personnel. Ensure laboratory ventilation is running at maximum capacity.

-

Containment: Surround the spill perimeter with an inert, non-combustible absorbent material such as vermiculite, sand, or specialized polypropylene spill pads.

-

Causality: Never use combustible absorbents like sawdust. The high carbon content of the alcohol mixed with sawdust creates a highly flammable matrix.

-

-

Mechanical Collection: Use non-sparking tools (e.g., plastic scoops) to gather the saturated absorbent. Place the material into a solid hazardous waste container.

-

Decontamination: Wash the affected surface with a mild detergent and water. Because the compound is lipophilic, water alone will simply bead up and fail to remove the residue. The detergent's surfactants are required to emulsify the alcohol.

-

Validation Step: After wiping the decontaminated surface dry with a Kimwipe, observe the area under standard lighting. A completely matte surface validates the total removal of the oily compound; any residual sheen requires a second detergent wash.

References

- NextSDS. "2-BUTYLCYCLOHEXANOL (MIXTURE OF ISOMERS) — Chemical Substance Information.

- U.S. Environmental Protection Agency (EPA). "Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds." EPA NEPIS.

- Cheméo. "Chemical Properties of Cyclohexanol, 2-butyl- (CAS 36159-49-6).

Sources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.